N-Allyl-2-methylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-2-methylcyclohexan-1-amine: is an organic compound that belongs to the class of allylic amines. This compound is characterized by the presence of an allyl group attached to a cyclohexane ring substituted with a methyl group at the second position and an amine group at the first position. Allylic amines are known for their versatility in organic synthesis and their presence in various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nickel-Catalyzed Multicomponent Coupling: One of the practical methods for synthesizing allylic amines involves the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides.
Palladium-Catalyzed Allylic Alkylation: Another method involves the palladium-catalyzed asymmetric allylic alkylation of N-allyl imines with glycinates.
Industrial Production Methods: Industrial production of N-Allyl-2-methylcyclohexan-1-amine typically involves scalable catalytic processes that ensure high yield and purity. The use of nickel or palladium catalysts is common due to their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Allyl-2-methylcyclohexan-1-amine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel.
Major Products:
Oxidation Products: Corresponding N-oxide derivatives.
Reduction Products: Saturated amines.
Substitution Products: Various substituted allylic amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Allyl-2-methylcyclohexan-1-amine is used as a building block in the synthesis of complex organic molecules. Its reactivity at the allylic position makes it valuable for constructing diverse chemical frameworks .
Biology and Medicine: In medicinal chemistry, allylic amines are often found in bioactive compounds, including antifungal agents, antihistamines, and calcium channel blockers. This compound can be used as a precursor in the synthesis of such pharmaceuticals .
Industry: This compound is used in the production of polymers and other materials where the allylic amine functionality is required for specific properties such as adhesion or flexibility .
Wirkmechanismus
The mechanism of action of N-Allyl-2-methylcyclohexan-1-amine involves its interaction with various molecular targets through its amine and allylic groups. The allylic amine can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
N-Allylcyclohexanamine: Similar structure but without the methyl substitution.
2-Methylcyclohexanamine: Lacks the allyl group.
N-Allyl-2-methylcyclopentanamine: Similar but with a cyclopentane ring instead of cyclohexane.
Uniqueness: N-Allyl-2-methylcyclohexan-1-amine is unique due to the combination of the allyl group and the methyl substitution on the cyclohexane ring. This specific structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C10H19N |
---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2-methyl-N-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C10H19N/c1-3-8-11-10-7-5-4-6-9(10)2/h3,9-11H,1,4-8H2,2H3 |
InChI-Schlüssel |
XTFGDAVZJJZNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.